molecular formula C17H17ClN2O5S2 B12190326 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide

Cat. No.: B12190326
M. Wt: 428.9 g/mol
InChI Key: OTBAOZQVCYMXDE-ZSOIEALJSA-N
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Description

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide is a complex organic compound that features a thiazolidine ring, a chlorobenzylidene group, and a dioxothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolidine derivatives .

Scientific Research Applications

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C17H17ClN2O5S2

Molecular Weight

428.9 g/mol

IUPAC Name

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

InChI

InChI=1S/C17H17ClN2O5S2/c1-19(12-6-7-27(24,25)10-12)15(21)9-20-16(22)14(26-17(20)23)8-11-4-2-3-5-13(11)18/h2-5,8,12H,6-7,9-10H2,1H3/b14-8-

InChI Key

OTBAOZQVCYMXDE-ZSOIEALJSA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=O

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O

Origin of Product

United States

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